molecular formula C9H10N4O2 B2939953 2-azido-N-(4-methoxyphenyl)acetamide CAS No. 116433-52-4

2-azido-N-(4-methoxyphenyl)acetamide

Cat. No.: B2939953
CAS No.: 116433-52-4
M. Wt: 206.205
InChI Key: VEDWZPPSNZKCRO-UHFFFAOYSA-N
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Description

2-Azido-N-(4-methoxyphenyl)acetamide is a specialized organic azide that serves as a versatile synthon and key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . Its primary research value lies in the efficient, high-yielding synthesis of novel heterocyclic compounds, particularly 1,2,3-triazole hybrids, which are frameworks of significant interest in medicinal chemistry and drug discovery . This compound is experimentally characterized and has been successfully used to create complex molecular architectures, such as quinoxaline-1,2,3-triazole hybrids, which are explored for a range of biological activities . The mechanism of action for its most prominent application is as a 1,3-dipole in [3+2] cycloaddition reactions. The electron-rich nature of the azide group facilitates a concerted, asynchronous cycloaddition with terminal alkynes, a process that can be analyzed and predicted using Density Functional Theory (DFT) studies of global reactivity indices . This reaction reliably produces 1,4-disubstituted-1,2,3-triazoles, incorporating an acetamide functionality that can be critical for biological activity . The 4-methoxyphenyl acetamide moiety contributes to the molecular structure and influences the crystal packing through intermolecular interactions like N—H···O hydrogen bonds, as observed in related crystal structures . Applications: • Synthesis of novel quinoxaline-triazole hybrid molecules for pharmacological screening . • A key building block in click chemistry for constructing complex molecular architectures with potential biological properties. • Serves as a precursor in the development of compounds with investigated anti-corrosive properties. Handling and Storage: Store in a cool, dry place. Handle with appropriate personal protective equipment in a well-ventilated fume hood, following standard safety protocols for azide compounds. Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-azido-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-8-4-2-7(3-5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWZPPSNZKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azido N 4 Methoxyphenyl Acetamide

Established Synthetic Routes

The most common and reliable method for the preparation of 2-azido-N-(4-methoxyphenyl)acetamide involves the introduction of the azide (B81097) functional group via a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions for Azide Introduction

The cornerstone of this synthetic approach is the displacement of a suitable leaving group by an azide salt, typically sodium azide. This method is favored for its efficiency and the ready availability of the starting materials.

The precursor of choice for this synthesis is 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov This halogenated amide is readily prepared by the reaction of 4-methoxyaniline with chloroacetyl chloride. nih.gov The subsequent reaction with an azide source, most commonly sodium azide (NaN₃), leads to the formation of the desired product through a classic Sₙ2 mechanism. acs.org

The reaction is typically carried out by stirring 2-chloro-N-(4-methoxyphenyl)acetamide with sodium azide in a suitable solvent system. The nucleophilic azide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the carbon-azide bond.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 2-chloro-N-(4-methoxyphenyl)acetamide and sodium azide.

While the fundamental reaction is straightforward, the efficiency and yield can be influenced by several factors. Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants.

A commonly employed and effective solvent system is a mixture of ethanol (B145695) and water. mit.edu This mixture provides good solubility for both the organic substrate (2-chloro-N-(4-methoxyphenyl)acetamide) and the inorganic salt (sodium azide), facilitating a homogenous reaction environment. The typical ratio of ethanol to water is often around 70:30 (v/v). mit.edu

The reaction is generally conducted at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture, typically around 80°C, for a period of 24 hours is a common practice to drive the reaction to completion. mit.edu Progress of the reaction is often monitored by thin-layer chromatography (TLC).

The molar ratio of sodium azide to the chloroacetamide precursor is also a critical factor. Using a slight excess of sodium azide (e.g., 1.5 equivalents) can help to ensure the complete conversion of the starting material. mit.edu

ParameterTypical ConditionRationale
Solvent Ethanol/Water (e.g., 70:30 v/v)Good solubility for both organic substrate and inorganic azide salt.
Temperature Reflux (approx. 80°C)Increases reaction rate for efficient conversion.
Reactant Ratio Slight excess of Sodium AzideDrives the reaction to completion.
Reaction Time 24 hoursSufficient time for complete conversion, monitored by TLC.

Alternative and Emerging Synthetic Strategies

While the nucleophilic substitution of halogenated precursors remains the dominant synthetic route, ongoing research in synthetic methodology offers potential alternative and more advanced approaches.

Continuous flow chemistry is emerging as a powerful tool in chemical synthesis, offering advantages in terms of safety, scalability, and process control. nih.gov While specific studies on the continuous flow synthesis of this compound are not yet prevalent, the principles can be applied to its analogues. The synthesis of various amide and azide compounds has been successfully demonstrated in continuous flow systems. nih.govresearchgate.net

This technology could be particularly beneficial for the synthesis of azido (B1232118) compounds due to the in-situ generation and immediate consumption of potentially hazardous azide intermediates, thereby minimizing risks. A hypothetical continuous flow setup would involve pumping a solution of the chloroacetamide precursor and a solution of sodium azide into a heated microreactor. The short residence time within the reactor, combined with precise temperature control, could lead to rapid and efficient conversion to the desired azido-acetamide. This approach could offer higher yields, reduced reaction times, and a safer operational profile compared to traditional batch processing.

Synthesis of Structural Analogues and Derivatives

The synthetic methodology described for this compound is versatile and can be readily adapted to produce a wide range of structural analogues and derivatives. By varying the substituent on the aniline (B41778) precursor, a library of 2-azido-N-arylacetamides can be generated.

The general synthetic pathway remains the same: the appropriately substituted aniline is first acylated with chloroacetyl chloride to form the corresponding 2-chloro-N-(substituted phenyl)acetamide. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield the final 2-azido-N-(substituted phenyl)acetamide.

Several analogues have been successfully synthesized using this approach, demonstrating the broad applicability of the method. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide has been reported, following the same fundamental procedure of reacting the corresponding chloro-precursor with sodium azide in an ethanol/water mixture. mit.edu Similarly, the synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide has been achieved under similar reaction conditions. tandfonline.com

The following table summarizes the synthesis of some structural analogues:

Precursor (Substituted Aniline)IntermediateFinal Product
4-Methylaniline2-Chloro-N-(4-methylphenyl)acetamide2-Azido-N-(4-methylphenyl)acetamide mit.edu
4-Fluoroaniline2-Chloro-N-(4-fluorophenyl)acetamide2-Azido-N-(4-fluorophenyl)acetamide mit.edu
2,6-Dimethylaniline2-Chloro-N-(2,6-dimethylphenyl)acetamide2-Azido-N-(2,6-dimethylphenyl)acetamide tandfonline.com
Phenylamine2-Chloro-N-phenylacetamide2-Azido-N-phenylacetamide researchgate.net

This modular approach allows for the systematic modification of the aryl moiety, enabling the exploration of structure-activity relationships in various research contexts.

Modification of the Phenyl Moiety

The most common synthetic approach to diversify the 2-azido-N-arylacetamide scaffold is by altering the substituents on the phenyl ring. This is typically achieved by starting with a range of commercially available or synthetically accessible anilines. The general synthesis involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to form the corresponding 2-chloro-N-(substituted phenyl)acetamide. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide to yield the desired 2-azido-N-(substituted phenyl)acetamide. nih.govresearchgate.net

This methodology has been successfully applied to synthesize a variety of analogues, demonstrating its robustness and versatility. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide has been reported, showcasing the tolerance of the reaction to both electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov The reaction conditions for the azidation step typically involve refluxing the chloroacetamide intermediate with sodium azide in a solvent mixture, such as ethanol/water. nih.govresearchgate.net

Detailed research findings on the synthesis of various 2-azido-N-arylacetamides with modified phenyl moieties are summarized in the interactive data table below.

Table 1: Synthesis of 2-Azido-N-arylacetamides with Phenyl Moiety Modifications

Substituent on Phenyl RingStarting AnilineIntermediate ChloroacetamideFinal ProductReference
4-Methoxy4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamideThis compoundInferred from general methodologies
4-Methyl4-Methylaniline (p-toluidine)2-Chloro-N-(4-methylphenyl)acetamide2-Azido-N-(4-methylphenyl)acetamide nih.gov
4-Fluoro4-Fluoroaniline2-Chloro-N-(4-fluorophenyl)acetamide2-Azido-N-(4-fluorophenyl)acetamide nih.gov
2,6-Dimethyl2,6-Dimethylaniline2-Chloro-N-(2,6-dimethylphenyl)acetamide2-Azido-N-(2,6-dimethylphenyl)acetamideInferred from general methodologies
UnsubstitutedAniline2-Chloro-N-phenylacetamide2-Azido-N-phenylacetamide researchgate.net

Variation of the Acetamide (B32628) Linker

Modification of the acetamide linker in this compound offers another avenue for structural diversification. This can theoretically be achieved by several means, such as altering the length of the alkyl chain, introducing substituents on the α-carbon, or modifying the amide nitrogen.

For instance, to synthesize a homologue with a longer chain, such as 3-azido-N-(4-methoxyphenyl)propanamide, the synthetic sequence would begin with 3-chloropropanoyl chloride instead of chloroacetyl chloride. Similarly, introducing a substituent on the α-carbon would require a starting material like 2-bromo-2-methylpropanoyl chloride to ultimately yield 2-azido-2-methyl-N-(4-methoxyphenyl)propanamide.

Another potential modification is the N-alkylation of the amide. This could be approached by alkylating the pre-formed this compound, though this may present challenges with selectivity between the amide nitrogen and the azide group. A more controlled approach would involve starting with an N-alkylated aniline, such as N-methyl-4-methoxyaniline, and following the standard chloroacetylation and azidation sequence.

While these synthetic strategies are chemically plausible, specific literature detailing the successful synthesis and characterization of this compound analogues with variations in the acetamide linker is not extensively documented in publicly available research. The primary focus of existing studies appears to be on the modification of the aryl moiety. Further research is needed to explore the viability and optimization of synthetic routes targeting the acetamide portion of this class of compounds.

Reactivity and Mechanistic Investigations of 2 Azido N 4 Methoxyphenyl Acetamide

Click Chemistry Applications of 2-azido-N-(4-methoxyphenyl)acetamide

The azide (B81097) functional group in this compound makes it a valuable building block in click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent of these reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. acs.orgnih.gov This reaction has become a cornerstone of modern chemical synthesis due to its reliability, specificity, and biocompatibility. nih.govnih.gov It proceeds under mild conditions, often in aqueous solvents, and demonstrates a remarkable tolerance for a wide variety of functional groups. organic-chemistry.org For this compound, this reaction provides a straightforward and efficient pathway to synthesize complex molecules containing a triazole ring.

The reaction of this compound with various terminal alkynes under CuAAC conditions leads exclusively to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govrsc.org This transformation is highly efficient and serves as a powerful ligation strategy in medicinal chemistry, materials science, and bioconjugation. nih.govrsc.org The resulting triazole ring is chemically stable, resistant to oxidation and reduction, and capable of forming hydrogen bonds, making it a useful linker or pharmacophore. mdpi.com The general scheme for this reaction is the coupling of the azide moiety with a terminal alkyne to form the stable five-membered heterocyclic triazole ring.

Table 1: Representative CuAAC Reactions of this compound with Various Alkynes

Alkyne ReactantResulting 1,2,3-Triazole ProductTypical Reaction ConditionsExpected Yield
Phenylacetylene1-(4-(N-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-1H-1,2,3-triazoleCuSO₄, Sodium Ascorbate (B8700270), t-BuOH/H₂O, rtHigh (>90%)
Propargyl alcohol1-(4-(N-(4-methoxyphenyl)acetamido)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazoleCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rtHigh (>90%)
1-Ethynylcyclohexene1-(4-(N-(4-methoxyphenyl)acetamido)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazoleCuI, DIPEA, CH₂Cl₂, rtHigh (>85%)
3-Butyn-1-ol1-(4-(N-(4-methoxyphenyl)acetamido)methyl)-4-(2-hydroxyethyl)-1H-1,2,3-triazoleCuSO₄, Sodium Ascorbate, DMSO/H₂O, rtHigh (>90%)

The catalytic cycle of the CuAAC reaction relies on a copper(I) species. acs.org Various catalytic systems have been developed to generate and stabilize the active Cu(I) catalyst.

In Situ Reduction of Copper(II): The most common method involves the use of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with an in situ reducing agent. beilstein-journals.org Sodium ascorbate is the most frequently used reductant, as it efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, preventing the re-oxidation of the catalyst. beilstein-journals.orgscispace.com This system is highly effective and can be used in a variety of solvents, including water-alcohol mixtures. beilstein-journals.org

Copper(I) Salts: Direct use of copper(I) salts, like copper(I) iodide (CuI) or copper(I) bromide (CuBr), is also a common practice. nih.gov These reactions are typically performed in organic solvents in the presence of a base, such as diisopropylethylamine (DIPEA), which acts as both a ligand and a proton scavenger. organic-chemistry.org

Ligand-Accelerated Catalysis: The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that protects the copper catalyst and increases its activity. beilstein-journals.org Various other nitrogen- and phosphine-based ligands have also been developed to modulate the catalyst's reactivity and solubility. nih.gov

Reaction modalities can range from conventional batch synthesis in flasks to more advanced techniques like solid-phase synthesis and continuous-flow reactions, which can offer advantages in purification and scalability. nih.govbeilstein-journals.org Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times. nih.gov

A key feature of the CuAAC reaction is its exceptional regioselectivity, which contrasts sharply with the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov The thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org In contrast, the copper-catalyzed pathway provides only the 1,4-disubstituted product. nih.gov

Experimentally, the reaction between this compound and any terminal alkyne under copper(I) catalysis has been consistently observed to produce a single regioisomer: the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This high degree of regioselectivity is a defining characteristic of the CuAAC reaction and is maintained across a vast range of substrates and reaction conditions. nih.gov The formation of the 1,5-isomer is generally not detected, making the CuAAC a "click" reaction in the truest sense—specific and reliable. organic-chemistry.org This specificity simplifies product purification, as isomeric separation is not required.

Density Functional Theory (DFT) calculations have provided significant insight into the mechanism and the origin of the regioselectivity in the CuAAC reaction. nih.govresearchgate.net The uncatalyzed thermal reaction proceeds through a concerted mechanism where the energy barriers for the formation of the 1,4- and 1,5-isomers are very similar, explaining the lack of regioselectivity. nih.gov

The copper-catalyzed reaction, however, follows a stepwise mechanism. acs.orgnih.gov

First, the copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. acs.org

The azide, in this case this compound, then coordinates to the copper center.

The crucial C-N bond formation occurs via the nucleophilic attack of the terminal nitrogen of the azide onto the internal, now more electrophilic, carbon of the copper-acetylide. nih.gov

This leads to a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the catalyst. acs.org

Theoretical models predict that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. nih.govresearchgate.net This energy difference is attributed to both steric and electronic factors within the organized transition state assembly, thus rationalizing the exclusive formation of the 1,4-regioisomer observed experimentally. nih.gov

Regioselectivity in Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a catalyst. magtech.com.cn This reaction leverages the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to dramatically accelerate the [3+2] cycloaddition with an azide. nih.gov The driving force is the release of this strain energy (approximately 18 kcal/mol for cyclooctyne) as the alkyne bends to achieve the transition state geometry. nih.gov

For this compound, the reaction proceeds via a concerted mechanism where the azide acts as a 1,3-dipole, reacting with the strained alkyne to form a stable, aromatic 1,2,3-triazole ring. The reaction is highly efficient and bioorthogonal, as neither the azide nor the strained alkyne functional groups react with native biological molecules. magtech.com.cn

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Electron-withdrawing groups on the cyclooctyne can lower the energy of the LUMO, accelerating the reaction. While specific kinetic data for this compound is not widely published, the rates can be inferred from studies using benzyl (B1604629) azide, a structurally similar aryl azide.

Table 1: Representative Second-Order Rate Constants for the SPAAC Reaction of Benzyl Azide with Various Cyclooctynes.
Cyclooctyne ReagentAbbreviationRate Constant (k₂) [M⁻¹s⁻¹]Solvent
BicyclononyneBCN~0.06 - 0.11CDCl₃ / H₂O-ACN
DibenzocyclooctynolDIBO~0.3CD₃CN
Difluorinated CyclooctyneDIFO~0.76CD₃OD
DibenzocyclooctyneDBCO~1.47DMSO/PBS
TetramethylthiacycloheptyneTMTH~29.2DMSO/PBS

Data compiled from studies on benzyl azide, which serves as a model for the reactivity of aryl azides like this compound. researchgate.net

Other Click-Type Reactions

Beyond SPAAC, this compound is an excellent substrate for catalyst-mediated click reactions, which offer complementary regioselectivity. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. It proceeds with terminal alkynes to regioselectively yield the 1,4-disubstituted 1,2,3-triazole isomer. The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This process represents an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. organic-chemistry.org

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazole product. organic-chemistry.orgacs.org This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, leading to fully substituted triazoles, a scope not accessible with CuAAC. organic-chemistry.orgacs.org The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.org

Table 2: Comparison of Major Click-Type Cycloaddition Reactions.
FeatureCuAACRuAACSPAAC
CatalystCopper(I)Ruthenium(II)None (Strain-Driven)
Alkyne SubstrateTerminal onlyTerminal and InternalCyclic (Strained)
Product Regioisomer1,4-disubstituted1,5-disubstitutedNot applicable (fused ring)
BiocompatibilityLimited by copper toxicityCatalyst-dependentHigh

Azide Group Transformations

Reductive Pathways to Amines

The reduction of the azide group to a primary amine is a fundamental and highly reliable transformation in organic synthesis. For this compound, this conversion yields 2-amino-N-(4-methoxyphenyl)acetamide, a valuable intermediate. Two primary methods are employed for this purpose.

Catalytic Hydrogenation : This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically clean and high-yielding, with dinitrogen (N₂) gas as the only byproduct. wikipedia.orgnih.gov

Staudinger Reaction : This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). nih.gov The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses N₂ gas to form an aza-ylide (or iminophosphorane). Subsequent hydrolysis of the aza-ylide with water yields the primary amine and triphenylphosphine oxide. wikipedia.orgnih.gov The Staudinger reaction is known for its mild conditions and tolerance of functional groups that might be sensitive to catalytic hydrogenation.

Table 3: Common Methods for the Reduction of Organic Azides to Primary Amines.
MethodReagentsKey ByproductsAdvantages
Catalytic HydrogenationH₂, Pd/CN₂High atom economy, clean reaction.
Staudinger Reaction1. PPh₃ 2. H₂ON₂, Ph₃P=OVery mild conditions, high functional group tolerance.

Oxidative Pathways to Nitro Compounds

While the reduction of azides is common, their oxidation to nitro compounds is a less frequent but synthetically useful transformation. Direct oxidation of the azide moiety in this compound to the corresponding nitro compound, 2-nitro-N-(4-methoxyphenyl)acetamide, can be achieved using powerful oxygen transfer agents. acs.org

A particularly effective reagent for this conversion is the complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN), often called Rozen's reagent. researchgate.netresearchgate.net This reagent is capable of oxidizing a wide variety of organic azides to their nitro derivatives in excellent yields and with very short reaction times, often within minutes at room temperature or below. acs.orgtau.ac.ilnih.gov The reaction is believed to proceed through a two-step mechanism. The first, rate-limiting step involves the electrophilic attack of the oxygen atom from HOF·CH₃CN on the internal, electron-rich nitrogen of the azide group. This leads to the formation of a nitroso intermediate with the concomitant loss of N₂ and HF. acs.org The highly reactive nitroso intermediate is then rapidly oxidized by a second molecule of the reagent to furnish the final nitro compound. acs.orgresearchgate.net This method shows good tolerance for many other functional groups, including esters and aromatic rings. tau.ac.il

Nucleophilic Substitution at the Azide Moiety

The azide group exhibits dual reactivity with nucleophiles. The synthesis of this compound itself relies on the azide ion (N₃⁻) acting as a potent nucleophile, displacing a leaving group (like chloride from 2-chloro-N-(4-methoxyphenyl)acetamide) in an Sₙ2 reaction. masterorganicchemistry.com

Conversely, the azide functional group within the molecule can be attacked by nucleophiles. In line with its electronic structure, nucleophilic attack generally occurs at the terminal, electrophilic nitrogen atom (Nγ). wikipedia.orgnih.gov A prime example of this reactivity is the first step of the Staudinger reaction, where a nucleophilic phosphine attacks the terminal nitrogen. nih.gov This reaction does not result in the substitution of the entire azide group but rather initiates a cascade that leads to the formation of an iminophosphorane. Direct nucleophilic displacement of the entire azide group (acting as a leaving group) is not a general reaction pathway, though it has been observed in specialized systems where the azide is part of a highly activated intermediate. acs.org

Acetamide (B32628) Linker Reactivity

The acetamide linker in this compound provides structural integrity and is generally robust. The amide bond is stabilized by resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C=O system, imparting partial double-bond character to the C-N bond. This resonance stabilization makes the amide bond significantly less reactive than other carbonyl derivatives like esters or acid chlorides.

However, under forcing conditions, the acetamide linker can undergo hydrolysis. This typically requires prolonged heating in the presence of strong acid or base. youtube.com

Acid-catalyzed hydrolysis : In the presence of a strong acid (e.g., aq. HCl) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion as an ammonium (B1175870) ion (NH₃R⁺) results in the cleavage of the C-N bond to form acetic acid and 4-methoxyaniline (as its ammonium salt). youtube.com

Base-catalyzed hydrolysis : Under strong basic conditions (e.g., aq. NaOH) and heat, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the amide anion (⁻NHR), which is a poor leaving group. This step is typically the rate-determining step and requires significant energy input. The amide anion then rapidly deprotonates the newly formed carboxylic acid, driving the equilibrium toward the final products: a carboxylate salt (sodium acetate) and 4-methoxyaniline. youtube.comnih.gov

Acylation Reactions and Derivatization

The 2-azidoacetyl group provides a versatile handle for various chemical modifications. The reactivity of this moiety is centered on both the terminal azide and the adjacent methylene (B1212753) group. While specific acylation of the 2-azidoacetyl group in this compound is not extensively detailed in the literature, its derivatization can be inferred from the known reactivity of α-azido carbonyl compounds.

One of the primary reactions of the azide group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the treatment of this compound with a terminal alkyne in the presence of a copper(I) catalyst to yield a stable 1,2,3-triazole derivative. This transformation is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating more complex molecular architectures.

Another key reaction is the Staudinger reduction, where the azide is treated with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate. In the presence of water, this intermediate is hydrolyzed to yield the corresponding primary amine, 2-amino-N-(4-methoxyphenyl)acetamide. This reaction proceeds under mild conditions and is a common method for the reduction of azides.

The methylene group (α-carbon) adjacent to the carbonyl is activated, and its protons are acidic enough to be removed by a suitable base. The resulting enolate can then participate in various carbon-carbon bond-forming reactions. For instance, it could undergo an aldol-type condensation with aldehydes or ketones.

Table 1: Potential Derivatization Reactions of the 2-Azidoacetyl Group

Reaction TypeReagentsProduct Type
CuAAC CycloadditionTerminal Alkyne, Cu(I) Catalyst1,2,3-Triazole
Staudinger ReductionTriphenylphosphine, H₂OPrimary Amine
Aldol CondensationAldehyde/Ketone, Baseβ-Hydroxy-α-azido Amide

Amide Bond Modifications

The amide bond in N-arylacetamides is generally stable but can be modified under specific conditions. The nitrogen atom of the amide in this compound can be deprotonated by a strong base to form an amidate anion. This anion can then act as a nucleophile in alkylation or acylation reactions, leading to N,N-disubstituted amides.

N-alkylation can be achieved using alkyl halides in the presence of a base such as sodium hydride. mdpi.com Microwave-assisted, solvent-free phase-transfer catalysis has also been shown to be an efficient method for the N-alkylation of N-substituted amides. mdpi.com

N-acylation of the amide nitrogen can also be accomplished, for example, by reaction with an acyl chloride or anhydride (B1165640) under basic conditions. This would result in the formation of a diacetamide (B36884) derivative, specifically N-acetyl-N-(4-methoxyphenyl)-2-azidoacetamide. chemeo.com

Table 2: Representative Conditions for Amide Bond Modification

ModificationReagentsPotential Product
N-AlkylationAlkyl Halide, NaHN-Alkyl-2-azido-N-(4-methoxyphenyl)acetamide
N-AcylationAcetic Anhydride, BaseN-Acetyl-2-azido-N-(4-methoxyphenyl)acetamide

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Studies (Theoretical/Potential)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy (B1213986) group (-OCH₃) and the acetamido group (-NHCOCH₂N₃). Both of these substituents are ortho-, para-directing. ijarsct.co.in

The methoxy group is a strong activating group, directing incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the acetamido group, the methoxy group strongly directs electrophiles to the C2 and C6 positions (ortho to the methoxy group).

The acetamido group is also an activating, ortho-, para-directing substituent. ijarsct.co.in It directs incoming electrophiles to the positions ortho and para to itself. The para position is occupied by the methoxy group, so the acetamido group directs electrophiles to the C3 and C5 positions (ortho to the acetamido group).

When considering the combined effect of these two groups, the directing influences are synergistic. The methoxy group is generally a stronger activating group than the acetamido group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the more powerfully activating methoxy group, which are the C2 and C6 positions. However, steric hindrance from the adjacent substituents might influence the regioselectivity.

For example, in the nitration of p-methoxyacetanilide, substitution occurs ortho to the methoxy group. rsc.org A similar outcome would be expected for this compound. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting Influence of -OCH₃Directing Influence of -NHCOCH₂N₃Combined Effect
C2Ortho (Activating)MetaMajor Product (Activated by -OCH₃)
C3MetaOrtho (Activating)Minor Product
C5MetaOrtho (Activating)Minor Product
C6Ortho (Activating)MetaMajor Product (Activated by -OCH₃)

Computational and Theoretical Studies on 2 Azido N 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental characteristics of 2-azido-N-(4-methoxyphenyl)acetamide. These theoretical investigations offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has been a central method in the computational study of this compound, with calculations often performed using the B3LYP functional combined with the 6-311++G(d,p) basis set to ensure a high degree of accuracy. researchgate.net

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional structure. researchgate.net These studies are crucial for understanding the molecule's spatial arrangement and steric properties.

Vibrational frequency analysis provides a bridge between theoretical calculations and experimental data, such as that obtained from Fourier-transform infrared (FT-IR) spectroscopy. By simulating the vibrational spectrum and comparing it to the experimental spectrum, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

Vibrational ModeExperimental Frequency (cm⁻¹) for 2-azido-N-(4-fluorophenyl)acetamide nih.govExpected Theoretical Frequency Range for this compound (cm⁻¹)
N-H stretch (amide)3254~3300-3500
C-H stretch (aromatic)3073~3000-3100
C-H stretch (aliphatic)2961~2850-3000
N₃ asymmetric stretch2109~2100
C=O stretch (amide)1660~1650-1680
N-C stretch (amide)1027~1020-1050

Note: The experimental frequencies are for a closely related compound and serve as a reference for the expected theoretical values for this compound.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): This measures the ability of a molecule to accept electrons.

DescriptorFormulaSignificance
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / 2ηQuantifies the ability to accept electrons.

Fukui Functions: These functions are used to determine the most electrophilic and nucleophilic sites in a molecule. The calculations for this compound help in predicting how it will interact with other reagents. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction. researchgate.netsci-hub.se

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interaction between the HOMO and LUMO of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. DFT calculations at the B3LYP/6-311++G(d,p) level are used to determine the energies of the HOMO and LUMO for this compound, allowing for the calculation of the energy gap. This information is vital for predicting the molecule's stability and reactivity in various chemical reactions. researchgate.net

ParameterSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, charge transfer, and the hyperconjugative interactions within a molecule. For this compound, NBO analysis has been employed to understand the delocalization of electron density and its influence on molecular stability. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For azido (B1232118) compounds like this compound, a key reaction is the 1,3-dipolar cycloaddition, which is widely used for the synthesis of triazoles. researchgate.net

Transition State Characterization for Cycloaddition Reactions

Studies on the 1,3-dipolar cycloaddition reaction involving closely related 2-azido-N-arylacetamides and alkynes have been conducted to understand the reaction mechanism and regioselectivity. researchgate.netgrowingscience.com These computational investigations focus on identifying and characterizing the transition states (TSs) for the formation of different triazole isomers. researchgate.net The analysis of the activation energies associated with these transition states reveals the kinetic favorability of one reaction pathway over another. researchgate.netgrowingscience.com For instance, the reaction is shown to proceed through a one-step mechanism with an asynchronous transition state. researchgate.netgrowingscience.com Bond order analysis is also used to study the progress of bond formation in the transition state, highlighting the asynchronous nature of the C-N bond formations. researchgate.net

Solvent Effects on Reaction Regioselectivity

The surrounding solvent medium can significantly influence the outcome of a chemical reaction. Computational studies have investigated the effect of solvents on the regioselectivity of the 1,3-dipolar cycloaddition reaction of azido-acetamides. researchgate.netgrowingscience.com By performing calculations in both the gas phase and in a solvent like DMSO, researchers can model how the polarity of the medium affects the energies of the transition states. growingscience.com This analysis helps to predict whether the formation of the 1,4- or 1,5-disubstituted triazole is favored under different experimental conditions. researchgate.netgrowingscience.com While local reactivity indices might predict one isomer, the analysis of activation energies and thermochemical parameters in different media can show that the other isomer is more stable and energetically favorable under thermodynamic control. researchgate.netgrowingscience.com

Molecular Dynamics Simulations (Potential for Intermolecular Interactions)

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior and intermolecular interactions of molecules over time. dovepress.comresearchgate.net While specific MD studies on this compound are not extensively documented, the technique holds significant potential for understanding its interactions in condensed phases.

MD simulations can model molecular systems at an atomic level, allowing for the precise analysis of structural and dynamic properties. mdpi.com By simulating a system containing multiple molecules of this compound, one could investigate key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its bulk properties and crystal packing. Parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Function (RDF) can be analyzed to understand the stability of molecular arrangements and the nature of intermolecular contacts. dovepress.comresearchgate.net Such simulations could provide valuable insights into how these molecules interact with each other, with solvents, or with other materials, complementing the static picture provided by crystal structure analysis. researchgate.net

Crystal Structure Analysis and Intermolecular Interactions

The solid-state structure of this compound and its analogues has been determined through single-crystal X-ray diffraction, providing definitive information about its conformation and the intricate network of intermolecular interactions that dictate its crystal packing. researchgate.netresearchgate.net

The crystal structure of this compound reveals that the molecule's conformation is partly stabilized by an intramolecular C—H⋯O hydrogen bond. researchgate.netresearchgate.net In the crystal lattice, the molecules self-assemble into a stepped arrangement of ribbons. This supramolecular architecture is held together by a combination of N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. researchgate.netresearchgate.net

Analysis of closely related compounds, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, provides further insight into the common interaction motifs for this class of molecules. nih.govnih.gov In these structures, N—H⋯O hydrogen bonds are a dominant feature, typically forming chains of molecules. nih.govnih.gov For example, in the 4-fluoro analogue, these chains are further connected by C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions. nih.gov The asymmetric unit of these related compounds can sometimes contain multiple independent molecules, which may differ in the orientation of the azido group. nih.govnih.gov

The table below summarizes typical hydrogen bond geometries found in the crystal structures of 2-azido-N-arylacetamides, illustrating the key interactions responsible for their solid-state assembly.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N–H···O~0.86~2.0-2.2~2.8-3.0~150-170
C–H···O~0.95~2.3-2.6~3.2-3.5~140-160
C–H···N~0.95~2.6-2.8~3.5-3.7~150-170

Note: Data are representative values derived from studies on this class of compounds.

X-ray Diffraction Studies

X-ray diffraction analysis is a cornerstone technique for elucidating the precise three-dimensional structure of crystalline solids. While specific crystallographic data for this compound is not widely published, detailed studies on the closely related analog, 2-azido-N-(4-methylphenyl)acetamide, offer valuable insights into the expected structural characteristics. nih.govresearchgate.net

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net A notable feature of its crystal structure is the presence of three independent molecules in the asymmetric unit. nih.govresearchgate.net These molecules exhibit conformational differences, particularly in the rotational orientation of the azido group. nih.govresearchgate.net The N—N—C—C torsion angles for the three independent molecules are reported as -173.9 (2)°, -102.7 (2)°, and -173.6 (2)°. nih.govresearchgate.net This indicates that two of the molecules have very similar conformations, while the third differs significantly in how the azido moiety is oriented. nih.gov

Detailed crystallographic data for 2-azido-N-(4-methylphenyl)acetamide are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₁₀N₄O
Formula Weight190.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.4362 (4)
b (Å)21.3403 (6)
c (Å)9.2949 (3)
β (°)98.356 (1)
Volume (ų)2833.11 (14)
Z12
Temperature (K)150
RadiationCu Kα (λ = 1.54178 Å)

Table generated from data found in source researchgate.net.

A similar study on 2-azido-N-(4-fluorophenyl)acetamide also revealed a monoclinic P21/c space group, with two independent molecules in the asymmetric unit, further highlighting the tendency for conformational polymorphism in this family of compounds. nih.govresearchgate.net

Hydrogen Bonding Networks

The supramolecular assembly of N-aryl acetamides in the solid state is significantly influenced by hydrogen bonding. In the crystal structure of 2-azido-N-(4-methylphenyl)acetamide, each of the three independent molecules participates in the formation of intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

These interactions link each molecule to its glide-plane-related counterparts, resulting in the formation of three distinct zigzag chains that extend along the c-axis direction. nih.gov The packing is further stabilized by normal van der Waals contacts between these chains. nih.gov The consistency of this N—H⋯O hydrogen bonding pattern is a recurring motif in related structures. For instance, in the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, each independent molecule similarly forms N—H⋯O hydrogen-bonded chains along the c-axis. nih.govresearchgate.net The precursor molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, also features N—H⋯O hydrogen bonds that form helical chains. nih.gov

The geometry of the primary hydrogen bonds observed in 2-azido-N-(4-methylphenyl)acetamide is detailed below.

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1—H1A···O10.84 (2)2.08 (2)2.919 (3)175 (3)
N5—H5A···O20.83 (2)2.10 (2)2.916 (3)168 (3)
N9—H9C···O30.83 (2)2.05 (2)2.870 (3)170 (3)

Table generated from data found in source nih.gov. D = donor atom, A = acceptor atom.

In addition to these primary intermolecular interactions, intramolecular C—H⋯O hydrogen bonds are also observed, which play a role in determining the rotational orientation of the phenyl groups with respect to the carboxamide moieties. nih.govresearchgate.net

Pi-Stacking and Other Non-Covalent Interactions

Beyond classical hydrogen bonding, the crystal packing of this compound and its analogs is directed by a variety of other non-covalent interactions, including π-stacking and C—H⋯π interactions.

While significant π–π stacking interactions between parallel phenyl rings are reported to be absent in the precursor 2-chloro-N-(4-methoxyphenyl)acetamide, with the shortest distance between rings being 5.1075 (7) Å, other interactions are present. nih.gov This precursor's three-dimensional structure is influenced by C—H⋯π(ring) interactions that link molecular layers together. nih.gov

In contrast, studies on the analog 2-azido-N-(4-fluorophenyl)acetamide show more complex interactions connecting the primary hydrogen-bonded chains. nih.gov These include weak, slipped π-stacking between centrosymmetrically related benzene (B151609) rings, with a centroid-to-centroid distance of 3.8661 (13) Å. nih.gov This structure is also stabilized by C—F⋯π(ring) and C=O⋯π(ring) interactions. nih.govresearchgate.net The presence of the electron-donating 4-methoxyphenyl (B3050149) group in the target compound is known to influence π-stacking interactions in other chemical systems, suggesting its potential role in stabilizing crystal structures through such non-covalent forces. mdpi.com A Hirshfeld surface analysis performed on 2-chloro-N-(4-methoxyphenyl)acetamide indicated that C⋯H/H⋯C interactions make the largest contribution (33.4%) to the surface area, quantifying the importance of these weaker contacts. nih.gov

Applications in Chemical Research and Beyond

Building Block in Organic Synthesis

As an important intermediate, 2-azido-N-(4-methoxyphenyl)acetamide is frequently employed in the synthesis of a wide array of organic compounds. nih.gov The presence of the azide (B81097) group provides a reactive handle for numerous chemical transformations, making it a key starting material for creating more complex molecular frameworks.

The azide moiety in this compound is a key precursor for synthesizing various heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. nih.gov Azides are particularly well-suited for participating in cycloaddition reactions to form stable ring systems.

Triazoles: The compound is extensively used in the synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes. This transformation, often referred to as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and selective for forming the stable five-membered triazole ring. researchgate.net This reaction is a cornerstone of modern synthetic chemistry due to its reliability and broad applicability.

Quinoxalines: Research has demonstrated the synthesis of novel quinoxaline (B1680401) derivatives that incorporate a 1,2,3-triazole moiety, starting from this compound (referred to as AMA in some studies). researchgate.net This involves a multi-step process where the azide group of AMA is first used to form the triazole ring via a CuAAC reaction, which is then linked to a quinoxaline scaffold. researchgate.net

Other Heterocycles: The azide group is also a valuable intermediate for creating other nitrogen-containing heterocycles such as tetrazoles and triazolines. nih.govvulcanchem.com

Heterocyclic ProductSynthetic MethodKey Reactant
1,2,3-TriazolesCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne
Quinoxaline derivativesMulti-step synthesis involving CuAACAlkyne-functionalized quinoxaline
TetrazolesIntermolecular [2+3] CycloadditionNitrile

Synthesis of Complex Molecular Scaffolds

Beyond the formation of simple heterocycles, this compound is instrumental in constructing larger, more complex molecular architectures. The N-arylacetamide portion of the molecule is a significant intermediate for creating compounds used in medicinal and pharmaceutical applications. nih.gov The "click chemistry" approach enabled by the azide group is a powerful method for piecing together complex molecular structures with high efficiency and specificity. This allows chemists to build intricate scaffolds by linking different molecular fragments, paving the way for the development of new therapeutic agents and functional materials.

Chemical Biology and Bioconjugation Techniques

The unique properties of the azide group make this compound and similar azido-containing molecules highly valuable in the field of chemical biology. The azide group is considered bio-orthogonal, meaning it does not typically react with functional groups found in biological systems, ensuring that it reacts only with its intended partner.

The bio-orthogonality of the azide group makes it an ideal chemical handle for the selective labeling of biomolecules. Through reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a probe molecule (such as a fluorescent dye or an affinity tag) containing an alkyne can be covalently attached to a biomolecule that has been metabolically or chemically engineered to contain an azide group. This process, known as bioconjugation, allows for the precise and stable labeling of proteins and other biological macromolecules.

Once a protein is selectively labeled using an azide-bearing compound, it becomes a powerful tool for studying its structure and function within a complex biological environment. By attaching specific probes, researchers can:

Track the location and movement of the protein within a cell.

Identify protein-protein interactions.

Probe for changes in protein conformation.

Isolate and identify specific proteins from complex mixtures.

These applications provide deep insights into the fundamental roles that proteins play in health and disease.

The selective labeling of biomolecules directly enables their analysis by advanced analytical techniques.

Fluorescence Microscopy: If the attached probe is a fluorescent molecule, fluorescence microscopy can be used to visualize the labeled protein's location, distribution, and dynamics in living cells.

Mass Spectrometry: Labeled proteins can be identified and characterized using mass spectrometry. This technique can pinpoint the exact site of labeling and help quantify changes in protein abundance or modification state.

ApplicationTechniquePurpose
Selective LabelingBioconjugation (e.g., Click Chemistry)Covalently attach a probe to a specific biomolecule.
VisualizationFluorescence MicroscopyDetermine the location and dynamics of the labeled biomolecule in cells.
Identification & CharacterizationMass SpectrometryIdentify the labeled biomolecule and the site of modification.

Materials Science and Polymer Chemistry (Exploratory/Potential)

The compound this compound holds significant potential in the fields of materials science and polymer chemistry, primarily due to the versatile reactivity of its azide (-N₃) functional group. While research specifically detailing this molecule's applications is emerging, its utility can be inferred from the well-established chemistry of organic azides in creating novel materials and polymers. The azide group is a key player in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of stable triazole linkages. This reaction's bio-orthogonality, meaning it doesn't typically interfere with biological systems, also opens up avenues for creating advanced biomaterials.

The potential applications in this area are largely exploratory but are grounded in established synthetic strategies. The presence of the azide allows this compound to act as a building block or a cross-linking agent. For instance, it could be used to synthesize functionalized polymers, create hydrogels with tailored properties, or modify surfaces to impart specific functionalities. A key application of azide-containing compounds in polymer chemistry is the construction of dendrimers and hydrogels. vulcanchem.com For example, related azide compounds have been used in crosslinking poly(ethylene glycol) (PEG) networks, which are valuable in systems for drug delivery. vulcanchem.com The N-(4-methoxyphenyl)acetamide portion of the molecule can also influence the final properties of the material, such as solubility, thermal stability, and intermolecular interactions through hydrogen bonding.

Table 1: Potential Applications in Materials Science and Polymer Chemistry

Application Area Potential Role of this compound Relevant Chemical Reaction
Polymer Synthesis Monomer or precursor for forming functionalized polymers with triazole linkages in the backbone or as pendant groups. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Hydrogel Formation Cross-linking agent to form stable, three-dimensional hydrogel networks for use in biomedicine or tissue engineering. Azide-Alkyne "Click" Chemistry
Surface Modification Anchoring molecule to introduce specific functionalities onto material surfaces through the azide group. Staudinger Ligation or CuAAC
Bioconjugation Linker molecule to attach biomolecules (e.g., peptides, proteins) to synthetic polymers or surfaces. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC

| Dendrimer Synthesis | Building block for the stepwise construction of highly branched, well-defined dendrimers. vulcanchem.com | Convergent or Divergent synthesis via Azide-Alkyne reactions |

Advanced Derivatization for Analytical Methodologies

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method. researchgate.net This process involves modifying the chemical structure of the target molecule to enhance its properties for separation and detection. researchgate.net For compounds like this compound, derivatization can be a powerful tool to overcome challenges in its detection and quantification, particularly at low concentrations. The primary goals of derivatization in analytical chemistry include improving the analyte's volatility for gas chromatography (GC), enhancing its ionization efficiency for mass spectrometry (MS), and increasing its detectability for spectroscopic techniques. jfda-online.comscience.gov

The functional groups within this compound, especially the azide group, provide reactive sites for targeted derivatization reactions. By attaching a specific chemical tag, the molecule's analytical response can be significantly amplified.

Enhancing Detectability in Spectroscopic Techniques (General concept of derivatization)

One of the most common reasons for employing chemical derivatization is to enhance the detectability of an analyte using spectroscopic methods such as UV-Visible or fluorescence spectroscopy. ddtjournal.com Many organic molecules lack a strong chromophore (a part of a molecule that absorbs light) or a fluorophore (a fluorescent chemical compound), making them difficult to detect and quantify, especially at trace levels.

Derivatization addresses this by covalently attaching a molecule with strong molar absorptivity (for UV-Vis) or high quantum yield (for fluorescence) to the analyte. This process effectively "tags" the analyte, making it easily detectable. The choice of derivatizing agent depends on the functional group available on the analyte and the desired analytical technique. For instance, reagents that react with amines, hydroxyls, or carbonyls to introduce a fluorescent tag are common. ddtjournal.com This strategy not only increases sensitivity but can also improve selectivity, as the derivatization reaction can be specific to a particular functional group, helping to reduce interference from other components in a complex matrix. researchgate.net

For this compound, the azide group is an ideal target for derivatization. Through reactions like the Staudinger ligation or azide-alkyne cycloadditions, a wide variety of reporter tags, including fluorophores, can be attached. For example, reacting the compound with an alkyne-functionalized fluorophore via CuAAC would yield a highly fluorescent triazole product. This derivatized molecule could then be detected with extremely high sensitivity using fluorescence spectroscopy, a feat that would be challenging with the original, non-fluorescent compound.

Table 2: Derivatization Strategies for Enhanced Spectroscopic Detection

Target Functional Group Derivatization Reaction Type of Tag Attached Enhanced Detection Method
Azide (-N₃) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Fluorophore or Chromophore with an alkyne group Fluorescence or UV-Vis Spectroscopy
Azide (-N₃) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Fluorophore or Chromophore with a strained alkyne Fluorescence or UV-Vis Spectroscopy
Azide (-N₃) Staudinger Ligation Reporter molecule (e.g., biotin, fluorophore) with a phosphine (B1218219) group Varies (e.g., Enzyme-linked assay, Fluorescence)

Future Research Directions

Development of Novel Green Synthetic Routes

Traditional synthetic methods for azidoacetamides often involve the reaction of a corresponding halo-acetamide with an azide (B81097) salt, such as sodium azide, in an organic solvent. nih.govnih.gov While effective, these routes can present environmental and safety concerns. Future research must prioritize the development of greener, more sustainable synthetic protocols.

Key areas for exploration include:

Electrochemical Synthesis : An environmentally friendly and highly efficient electrochemical approach for producing vicinal azidoacetamides has been demonstrated. rsc.orgbsb-muenchen.deresearchgate.netrsc.org This method obviates the need for chemical oxidants and transition-metal catalysts, operating under mild conditions. rsc.orgbsb-muenchen.deresearchgate.net Future work should focus on adapting and optimizing these electrochemical conditions specifically for the synthesis of 2-azido-N-(4-methoxyphenyl)acetamide from suitable alkene precursors, potentially offering a more sustainable industrial-scale production method.

Catalyst-Free and Solvent-Free Conditions : Research into reactions that proceed under solvent-free conditions, potentially with microwave irradiation, could significantly reduce the environmental impact by minimizing solvent use and waste generation. researchgate.netresearchgate.net Exploring the direct reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with azide sources under such conditions could prove fruitful.

Alternative Azide Sources : The use of trimethylsilyl (B98337) azide (TMSN3) has been noted as a potentially safer azide transfer reagent compared to hydrazoic acid or sodium azide. rsc.org Investigating its application in flow chemistry systems for the synthesis of this compound could enhance safety and process control. rsc.org

Metal-Free Amination : Recent advancements in synthesizing N-aryl amides through metal-free amination of aryltriazenes with acetonitrile (B52724) offer a novel perspective. consensus.app Future studies could investigate analogous pathways to construct the core N-(4-methoxyphenyl)acetamide structure in a more environmentally benign manner.

Synthetic Strategy Key Advantages Future Research Goal for this compound
Electrochemical AzidoacetamidationEnvironmentally friendly, mild conditions, no chemical oxidants or metal catalysts. rsc.orgbsb-muenchen.deresearchgate.netAdapt and optimize for synthesis from a suitable N-(4-methoxyphenyl)acrylamide precursor.
Solvent-Free SynthesisReduced solvent waste, potential for energy efficiency (microwave). researchgate.netDevelop a high-yield, solvent-free reaction between an azide source and 2-chloro-N-(4-methoxyphenyl)acetamide.
Flow ChemistryEnhanced safety, precise control over reaction parameters, scalability. rsc.orgImplement a continuous flow process using safer azide reagents like TMSN3.

Exploration of New Reactivity Modes and Catalytic Systems

The azide functional group is renowned for its diverse reactivity. While its use in cycloadditions is well-established, future research can uncover new transformations and more efficient catalytic systems.

Transition Metal Catalysis : The field of transition metal-catalyzed reactions involving azides is expanding rapidly. mdpi.comresearchgate.net Research should be directed towards exploring novel catalytic systems (e.g., based on iron, copper, silver, or zinc) to mediate unique transformations of the azido (B1232118) group in this compound. mdpi.comresearchgate.net This could include C-H amination reactions, aziridination of olefins, or the synthesis of complex heterocyclic structures. mdpi.com

[3+2] Cycloadditions : Beyond the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), exploration of ruthenium-catalyzed variants (RuAAC) could provide access to alternative triazole regioisomers. Furthermore, developing new strained cycloalkynes for catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) would be highly beneficial for biological applications where metal toxicity is a concern. nih.gov

Photocatalysis : Light-mediated activation of the azide could open pathways to novel reactivity, such as the generation of nitrenes under mild conditions for C-H insertion or other functionalization reactions.

Reactions with Thioamides : The reaction of azides with thioacetamide (B46855) derivatives to form N-sulfonylacetamidines has been demonstrated. researchgate.net Investigating analogous reactions with this compound could lead to the synthesis of novel amidine-containing compounds with potential biological activities.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity.

Mechanistic Insights : DFT calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This includes modeling transition states for cycloaddition reactions or catalytic cycles to understand the role of the catalyst and substituents.

Predicting Reactivity : Computational studies, similar to those performed on related molecules like 4-azidoacetanilide and azido-Pt(IV) compounds, can predict how electronic factors influence reactivity. researchgate.netchemrxiv.orgnih.gov For this compound, modeling can help predict the regioselectivity of its reactions, the stability of intermediates, and the influence of the methoxyphenyl group on the azide's reactivity.

Spectroscopic Analysis : DFT calculations are effective in assigning and interpreting spectroscopic data. nih.gov For instance, modeling the vibrational spectra can help understand the coupling between the azide asymmetric stretch and other vibrational modes, which is sensitive to the molecular environment. researchgate.netchemrxiv.org

Computational Method Research Application Predicted Outcome
Density Functional Theory (DFT)Elucidate reaction mechanisms of cycloadditions.Determine transition state energies and reaction pathways.
Time-Dependent DFT (TD-DFT)Predict photochemical behavior and excited states.Identify potential for light-activated reactions.
Molecular Dynamics (MD)Simulate interactions with biological macromolecules.Predict binding modes and affinities for drug design applications.

Expansion of Applications in Bio-orthogonal Chemistry and Materials Science

The unique properties of the azide group make this compound an ideal candidate for applications in life sciences and materials science. wikipedia.org

Bio-orthogonal Labeling : The azide group is a cornerstone of bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.comresearchgate.net Future research should focus on using this compound as a chemical reporter to label biomolecules (proteins, glycans, etc.) in living cells. nih.govontosight.ai Its reactivity in SPAAC reactions with strained alkynes makes it particularly suitable for copper-free labeling in vivo. nih.govnih.gov

Drug Delivery and Development : The ability to "click" this molecule onto a targeting ligand or a drug carrier via its azide handle opens up possibilities in targeted drug delivery. researchgate.net The N-(4-methoxyphenyl)acetamide core itself is a fragment of interest in medicinal chemistry, and attaching it to other bioactive scaffolds via the azide could generate novel therapeutic candidates.

Materials Science : Azide-functionalized molecules are used extensively for the surface modification of materials and the synthesis of functional polymers. researchgate.netnih.gov this compound could be used to functionalize polymer surfaces, nanoparticles, or other materials via CuAAC or SPAAC reactions, imparting new properties to the material. umich.edu The development of biohybrid materials, where this molecule links a synthetic polymer to a biological entity, is another promising avenue.

Design and Synthesis of Advanced Functional Analogues

Systematic modification of the this compound structure can lead to analogues with fine-tuned properties for specific applications.

Substitution on the Phenyl Ring : Introducing different substituents on the phenyl ring can modulate the electronic properties, solubility, and biological activity of the molecule. For example, replacing the methoxy (B1213986) group with electron-withdrawing or other electron-donating groups could alter the reactivity of the azide or the pharmacological profile of the compound.

Modification of the Acetamide (B32628) Linker : Altering the length or nature of the linker between the azide and the amide could influence steric factors in its reactions or its binding affinity to biological targets.

Heterocyclic Analogues : Replacing the phenyl ring with various heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. Synthesizing heterocyclic analogues of this compound could lead to compounds with novel applications.

This forward-looking research plan highlights the vast, untapped potential of this compound. By focusing on sustainable synthesis, exploring novel reactivity, leveraging computational predictions, and expanding its applications, the scientific community can harness the full capabilities of this versatile chemical building block.

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